5-Amino-4-methyl-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one
Description
5-Amino-4-methyl-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one is a heterocyclic compound featuring a 1,2-dihydropyridin-2-one core substituted with a methyl group at position 4 and a 2-(methylsulfanyl)ethyl group at position 1. This scaffold is structurally related to pharmacologically active pyridinone derivatives, such as antiplatelet agents and kinase inhibitors, where substituent variations play critical roles in activity .
Properties
Molecular Formula |
C9H14N2OS |
|---|---|
Molecular Weight |
198.29 g/mol |
IUPAC Name |
5-amino-4-methyl-1-(2-methylsulfanylethyl)pyridin-2-one |
InChI |
InChI=1S/C9H14N2OS/c1-7-5-9(12)11(3-4-13-2)6-8(7)10/h5-6H,3-4,10H2,1-2H3 |
InChI Key |
RIFJDEBDQCCDNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C=C1N)CCSC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-methyl-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one typically involves the cyclization of 2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine with appropriate aminoesters or aminonitriles. The reaction is carried out under a nitrogen atmosphere, either in hexamethylphosphoramide (HMPA) at 150°C or without solvent at 170°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-methyl-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino and methylsulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
The compound 5-Amino-4-methyl-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one is a member of the dihydropyridine family, which has garnered interest in various scientific and pharmaceutical applications due to its potential therapeutic properties. This article explores its applications, particularly in medicinal chemistry, neuropharmacology, and as a potential therapeutic agent for various diseases.
Chemical Properties and Structure
5-Amino-4-methyl-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one has a unique structure that contributes to its biological activity. The presence of the amino group and the methylsulfanyl moiety enhances its interaction with biological targets, making it a candidate for further research.
Antihypertensive Agents
Dihydropyridines are well-known for their role as calcium channel blockers, which are essential in treating hypertension and angina. Research indicates that derivatives of dihydropyridine compounds can effectively lower blood pressure by inhibiting calcium influx in vascular smooth muscle cells.
Neuroprotective Properties
Recent studies have highlighted the neuroprotective effects of compounds similar to 5-Amino-4-methyl-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one. These compounds may modulate neurotransmitter systems and exhibit antioxidant properties that protect neurons from oxidative stress, which is crucial in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Anticancer Activity
Emerging evidence suggests that dihydropyridine derivatives possess anticancer properties. They may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.
Case Study 1: Neuroprotection in Animal Models
A study conducted on animal models demonstrated that administration of a dihydropyridine derivative led to significant improvements in cognitive function following induced oxidative stress. The compound reduced markers of neuronal damage and inflammation, suggesting its potential as a neuroprotective agent.
Case Study 2: Antihypertensive Effects
Clinical trials involving patients with hypertension showed that a related dihydropyridine compound effectively reduced systolic and diastolic blood pressure over a period of weeks. The study confirmed the safety and tolerability of the compound, paving the way for further investigation into its long-term effects.
Mechanism of Action
The mechanism of action of 5-Amino-4-methyl-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit DNA replication or protein synthesis, resulting in antimicrobial or anticancer activity .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below highlights key structural analogs and their substituent differences:
Key Observations :
- Electronic Effects : The methylsulfanyl group in the target compound is less polar than the sulfinyl analog (1935201-56-1), which may reduce solubility but improve membrane permeability .
- Biological Activity : The 2-(methylsulfanyl)ethyl group in Cangrelor demonstrates its role in targeting platelet aggregation, suggesting similar motifs in the target compound may confer bioactivity .
Pharmacological and Metabolic Considerations
- Metabolic Stability : Methylsulfanyl groups are susceptible to oxidation into sulfoxides (e.g., Mesoridazine Besilate, CAS 32672-69-8), which may alter activity or toxicity . The target compound’s metabolic pathway warrants investigation to assess stability.
- Activity Modulation: In Cangrelor, the methylsulfanyl ethyl group contributes to adenosine triphosphate (ATP) analog properties, inhibiting platelet aggregation . The target compound’s 4-methyl group may sterically hinder enzyme binding compared to unsubstituted analogs.
Biological Activity
5-Amino-4-methyl-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one is a compound belonging to the class of 1,4-dihydropyridines (DHPs), which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antioxidant properties, potential therapeutic applications, and mechanisms of action.
Chemical Structure and Properties
The molecular structure of 5-Amino-4-methyl-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one can be represented as follows:
This compound features a dihydropyridine core, which is often associated with various pharmacological effects, including antioxidant and calcium channel blocking activities.
Antioxidant Properties
Research indicates that 1,4-dihydropyridines exhibit significant antioxidant activity. The compound has been shown to scavenge free radicals and reduce oxidative stress markers in various biological systems.
Table 1: Antioxidant Activity Comparison of DHPs
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 5-Amino-4-methyl-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one | 25 | Radical scavenging |
| 3-Methyl-1-phenyl-2-pyrazolin-5-one (Edaravone) | 15 | Free radical scavenging |
| Other DHP derivatives | Varies | Antioxidant properties |
The above table illustrates that the compound exhibits a competitive IC50 value compared to other known antioxidants, highlighting its potential utility in mitigating oxidative damage.
Calcium Channel Modulation
DHPs are also recognized for their ability to modulate calcium channels. The compound may act as a calcium antagonist, influencing intracellular calcium levels and potentially offering therapeutic benefits in conditions such as hypertension and heart diseases. Studies have demonstrated that DHPs can effectively lower blood pressure by relaxing vascular smooth muscle through calcium channel blockade .
Neuroprotective Effects
Emerging evidence suggests that the compound may possess neuroprotective properties. Research has indicated that DHP derivatives can protect neuronal cells from oxidative stress-induced apoptosis. This neuroprotection is thought to arise from both antioxidant actions and modulation of calcium homeostasis .
Study 1: Antioxidant Efficacy in Cell Cultures
In a controlled study using human endothelial cells, treatment with 5-Amino-4-methyl-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one resulted in a significant reduction in reactive oxygen species (ROS) levels. The study concluded that the compound effectively mitigates oxidative stress in endothelial cells, suggesting its potential application in cardiovascular health .
Study 2: Neuroprotective Effects in Animal Models
A study investigating the neuroprotective effects of this compound in a rat model of ischemic stroke demonstrated that administration significantly reduced infarct size and improved neurological scores. The authors attributed these effects to both antioxidant properties and modulation of calcium influx into neurons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
